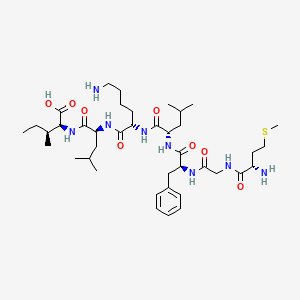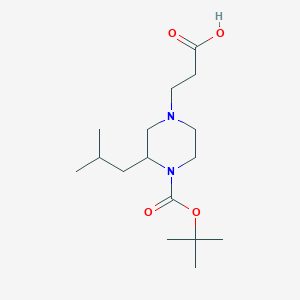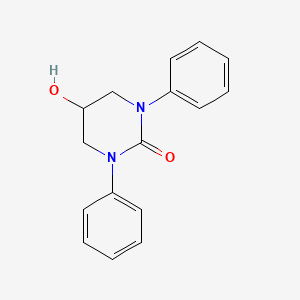
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- typically involves multi-step organic reactions. Common starting materials might include substituted benzaldehydes and urea derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidinone derivative, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a drug candidate.
Medicine: Investigating its therapeutic potential for various diseases.
Industry: Use in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes or receptors. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrimidinone derivatives with different substituents. Examples include:
- 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-dimethyl-
- 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl-4-methyl-
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1,3-diphenyl- lies in its specific substituents and their effects on its chemical and biological properties
Properties
CAS No. |
917598-49-3 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-hydroxy-1,3-diphenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C16H16N2O2/c19-15-11-17(13-7-3-1-4-8-13)16(20)18(12-15)14-9-5-2-6-10-14/h1-10,15,19H,11-12H2 |
InChI Key |
ZMIZYHBMUKTDNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


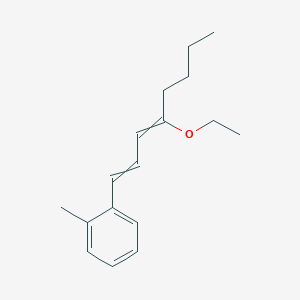

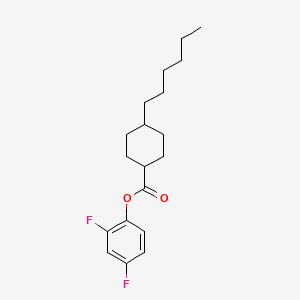

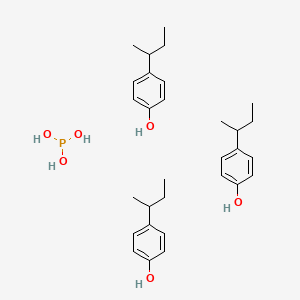
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
![N-[(3,5-Dimethoxyphenyl)methyl]decane-1-sulfonamide](/img/structure/B14175731.png)
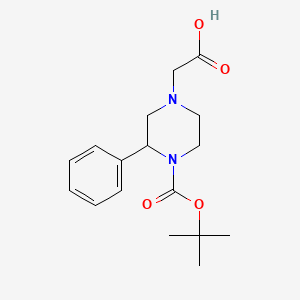

![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
![4-[6-(Benzyloxy)hexyl]aniline](/img/structure/B14175745.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
